molecular formula C30H22O9 B12370598 2,3-Dihydrocalodenin B

2,3-Dihydrocalodenin B

Cat. No.: B12370598
M. Wt: 526.5 g/mol
InChI Key: UEDUNIPZSMPCMG-GDDDDNRJSA-N
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Description

2,3-Dihydrocalodenin B is a naturally occurring compound that can be isolated from the plant Knema globularia. It is known for its potent and non-competitive inhibition of α-glucosidase and α-amylase, with IC50 values of 1.1 and 2.6 μM, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrocalodenin B involves the isolation from natural sources such as Knema globularia. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the compound is typically extracted using organic solvents followed by chromatographic techniques to purify the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-established due to its natural origin. The primary method remains extraction from the plant source, which may not be scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrocalodenin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Mechanism of Action

2,3-Dihydrocalodenin B exerts its effects by non-competitively inhibiting the enzymes α-glucosidase and α-amylase. This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels. The molecular targets include the active sites of these enzymes, where this compound binds and alters their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrocalodenin B stands out due to its potent and specific inhibition of α-glucosidase and α-amylase, making it particularly valuable for diabetes research. Its non-competitive inhibition mechanism also differentiates it from other similar compounds .

Properties

Molecular Formula

C30H22O9

Molecular Weight

526.5 g/mol

IUPAC Name

(E)-1-[(2S,3S)-3-(2,4-dihydroxybenzoyl)-4,6-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C30H22O9/c31-17-6-1-15(2-7-17)3-12-21(34)25-23(36)14-24(37)26-27(28(38)20-11-10-19(33)13-22(20)35)29(39-30(25)26)16-4-8-18(32)9-5-16/h1-14,27,29,31-33,35-37H/b12-3+/t27-,29-/m1/s1

InChI Key

UEDUNIPZSMPCMG-GDDDDNRJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C3=C2O[C@@H]([C@H]3C(=O)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C3=C2OC(C3C(=O)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)O)O)O)O

Origin of Product

United States

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